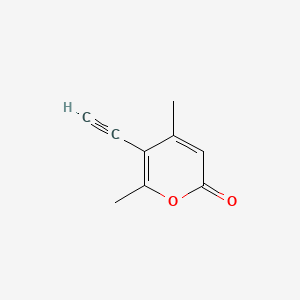
5-Ethynyl-4,6-dimethyl-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-4,6-dimethyl-pyran-2-one is a heterocyclic compound with the molecular formula C9H8O2. It belongs to the class of pyranones, which are six-membered cyclic esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-4,6-dimethyl-pyran-2-one typically involves the reaction of α,β-unsaturated esters with substituted alkynes in the presence of a palladium catalyst. This method yields 3,5,6-trisubstituted or 3,4,5,6-tetrasubstituted pyrone compounds . The reaction conditions often include a metal-free or transition metal-catalyzed environment, which ensures high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high production rates and minimizing costs .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-4,6-dimethyl-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyranone ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2, C-4, and C-6 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyranone ring .
Scientific Research Applications
5-Ethynyl-4,6-dimethyl-pyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Ethynyl-4,6-dimethyl-pyran-2-one involves its interaction with various molecular targets and pathways. The electrophilic nature of the C-2, C-4, and C-6 positions allows for nucleophilic attack, leading to the formation of different derivatives . These interactions can modulate biological pathways, resulting in antimicrobial, antiviral, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-pyrone: Another pyrone derivative with similar structural features.
5,6-Dimethyl-2H-pyran-2-one: A closely related compound with slight variations in the substitution pattern.
Properties
Molecular Formula |
C9H8O2 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-ethynyl-4,6-dimethylpyran-2-one |
InChI |
InChI=1S/C9H8O2/c1-4-8-6(2)5-9(10)11-7(8)3/h1,5H,2-3H3 |
InChI Key |
DQNYBCWKLMFMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC(=C1C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)
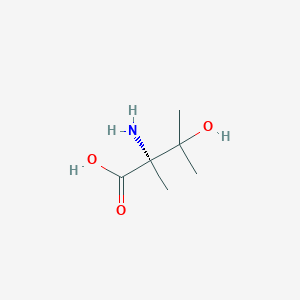
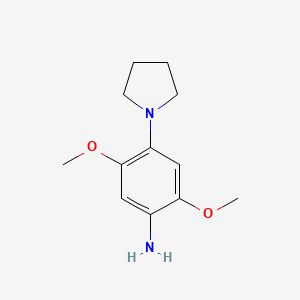

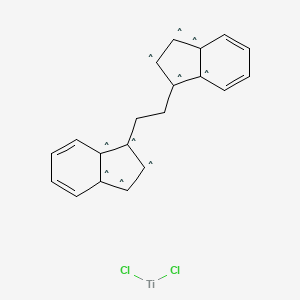
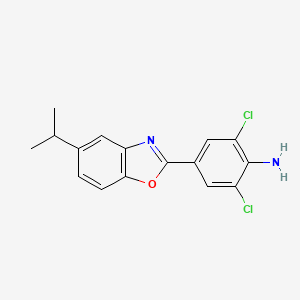
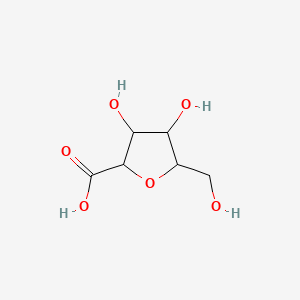

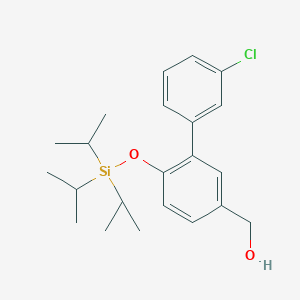
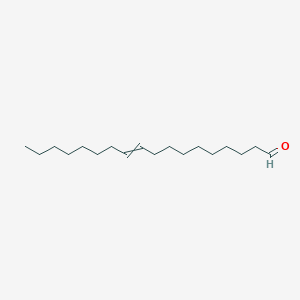
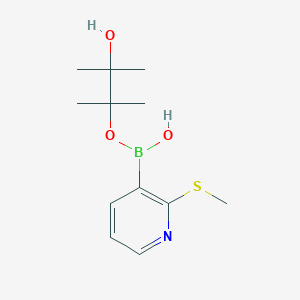
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)
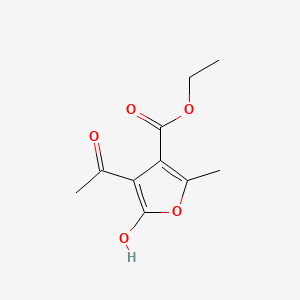
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)](/img/structure/B13805099.png)
